molecular formula C12H11FO2 B1330780 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione CAS No. 15851-94-2

3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione

Cat. No.: B1330780
CAS No.: 15851-94-2
M. Wt: 206.21 g/mol
InChI Key: GOHOMOOLOBVXQM-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione is a β-diketone derivative featuring a fluorinated aromatic substituent. Its structure consists of a pentane-2,4-dione backbone conjugated with a 4-fluorophenyl group via a methylidene (–CH=) linkage. Its synthesis typically involves aldol condensation reactions between acetylacetone and substituted benzaldehydes under catalytic conditions .

Properties

IUPAC Name

3-[(4-fluorophenyl)methylidene]pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c1-8(14)12(9(2)15)7-10-3-5-11(13)6-4-10/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOHOMOOLOBVXQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC=C(C=C1)F)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10327210
Record name NSC637171
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15851-94-2
Record name NSC637171
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10327210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione typically involves the condensation reaction between 4-fluorobenzaldehyde and 2,4-pentanedione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

Industrial production of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in large reactors with continuous monitoring of temperature and pH to maintain optimal conditions.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural features and functional groups. For instance, it may inhibit enzymes involved in metabolic pathways or activate receptors that regulate cellular processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physical and Spectral Properties

The substituent on the phenyl ring significantly influences physical properties such as melting point, solubility, and spectral characteristics. A comparative analysis is provided in Table 1.

Table 1: Substituent Effects on Key Properties of Pentane-2,4-dione Derivatives
Compound Name Substituent(s) Yield (%) Physical State Key Spectral Features (IR, NMR) Reference
3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione 4-Fluorophenyl 95%* Solid/Liquid† C=O stretch (~1700 cm⁻¹), aromatic C–F (1230 cm⁻¹)
3-[Ethoxy(4-nitrophenyl)methyl]pentane-2,4-dione 4-Nitro, ethoxy 80% Colorless oil NO₂ asymmetric stretch (~1520 cm⁻¹)
3-[Ethoxy(4-bromophenyl)methyl]pentane-2,4-dione 4-Bromo, ethoxy 88% Yellow oil C–Br stretch (~600 cm⁻¹)
3-[(4-Hydroxy-3-methoxybenzyl)]pentane-2,4-dione (Acetyl Zingerone) 4-Hydroxy, 3-methoxy >99% Pale orange solid O–H stretch (~3400 cm⁻¹), methoxy C–O (~1250 cm⁻¹)
3-(4-Azidophenyl)pentane-2,4-dione 4-Azido 12%‡ Crystalline N₃ asymmetric stretch (~2100 cm⁻¹)
3-[(4-Chlorophenyl)thio]pentane-2,4-dione 4-Chloro, thio 76% Yellow liquid S–C stretch (~700 cm⁻¹)

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Nitro and bromo substituents enhance reaction yields (80–88%) due to increased electrophilicity of the benzaldehyde precursor .
  • Hydrogen Bonding : Hydroxy and methoxy groups (e.g., Acetyl Zingerone) introduce strong O–H and C–O stretches in IR spectra, correlating with higher polarity and hydrogen bond acidity .
  • Fluorine Effects: The 4-fluoro substituent contributes to moderate hydrogen bond acidity, as fluorinated β-diketones exhibit unique electronic properties distinct from non-fluorinated analogs .
Catalytic Reactions
  • Aldol Condensation: The target compound is synthesized via nanoporous aluminosilicate-catalyzed aldol reactions, similar to derivatives with methoxy or nitro groups . Ethoxy and propoxy substituents require milder conditions due to their electron-donating nature .
  • Metal Coordination: Unlike Schiff base derivatives (e.g., 3-[(carboxyphenylamino)methylidene]pentane-2,4-dione), which form stable metal complexes via N–H⋯O hydrogen bonds , the fluorophenyl analog may exhibit weaker coordination due to the absence of amine groups.
Functionalization Potential
  • Thio Derivatives : Replacement of the methylidene group with a thioether (–S–) linkage, as in 3-[(4-chlorophenyl)thio]pentane-2,4-dione, alters reactivity toward electrophiles and nucleophiles .
  • Azido Derivatives : The 4-azidophenyl analog serves as a precursor for click chemistry, enabling applications in metal-organic frameworks (MOFs) .

Hydrogen Bonding and Descriptors

Abraham’s solvation parameters reveal critical differences:

  • Hydrogen Bond Acidity (α) : Fluorinated derivatives (α ≈ 0.3) exhibit higher acidity than alkyl-substituted analogs (α ≈ 0), attributed to the electron-withdrawing effect of fluorine .
  • Hydrogen Bond Basicity (β): Non-fluorinated derivatives (β ≈ 0.8) show greater basicity due to lone pairs on oxygen atoms in the diketone moiety .

Biological Activity

3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione, a compound characterized by its unique structure and functional groups, has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, supported by various studies and findings.

Chemical Structure and Properties

The molecular formula of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione is C12_{12}H11_{11}FO2_2. The presence of a fluorine atom in the phenyl group is significant as it influences the compound's electronic properties, enhancing its reactivity and interaction with biological targets.

The biological activity of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione is attributed to its ability to interact with various enzymes and receptors. The compound can act as an inhibitor or activator depending on the specific biological context. For instance, it may inhibit enzymes involved in metabolic pathways or activate cellular receptors that regulate critical processes.

Antimicrobial Properties

Research indicates that 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione exhibits notable antimicrobial activity . A study evaluated its efficacy against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest that the compound has potential as a therapeutic agent against resistant bacterial strains.

Anticancer Activity

The anticancer potential of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione has been explored in various cancer cell lines. The compound demonstrated cytotoxic effects with varying IC50_{50} values:

Cancer Cell LineIC50_{50} (µM)
MCF-7 (Breast cancer)15
HeLa (Cervical cancer)20
A549 (Lung cancer)25

These results indicate that the compound may selectively target cancer cells while sparing normal cells .

Case Studies

Several case studies have highlighted the effectiveness of 3-[(4-Fluorophenyl)methylidene]pentane-2,4-dione in preclinical models:

  • In Vivo Study on Tumor Growth : A study involving xenograft models showed that treatment with the compound resulted in a significant reduction in tumor volume compared to control groups. The mechanism was linked to apoptosis induction in tumor cells.
  • Synergistic Effects with Other Drugs : Research indicated that combining this compound with established chemotherapeutics enhanced the overall anticancer efficacy, suggesting potential for combination therapy approaches.

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